molecular formula C15H18O3 B5515450 1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Cat. No. B5515450
M. Wt: 246.30 g/mol
InChI Key: ZPQWVZVNZNUXFA-RMKNXTFCSA-N
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Description

1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one is a complex organic molecule that has been studied for its structural, synthetic, and chemical properties. This compound is notable for its unique combination of a cyclohexyl group and a phenyl group, which imparts significant interest in its synthesis, molecular architecture, and reactivity.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes that include cycloaddition reactions, condensation, and functional group transformations. A notable method for synthesizing similar compounds involves one-pot three-component reactions, offering advantages such as short reaction times, high yields, and environmental friendliness (Kavitha et al., 2006). These methods emphasize efficiency and sustainability in the chemical synthesis of complex molecules.

Molecular Structure Analysis

Molecular structure analysis reveals the spatial arrangement and bonding interactions within the molecule. X-ray diffraction studies have been instrumental in determining the crystal structures of similar compounds, highlighting the importance of intermolecular hydrogen bonding and the conformational preferences of cyclohexyl and phenyl groups (Doreswamy et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs often explore the reactivity of the functional groups present in the molecule. For example, cycloaddition reactions and the Baylis–Hillman reaction have been used to synthesize structurally related compounds, demonstrating the versatility and reactivity of the enone and hydroxy functional groups (Basavaiah et al., 2010).

Physical Properties Analysis

The physical properties of organic compounds like this compound are crucial for understanding their behavior in different environments. Properties such as melting point, boiling point, solubility, and crystal form can be determined experimentally, providing insights into the compound's stability and suitability for various applications.

Chemical Properties Analysis

The chemical properties of a compound are defined by its reactivity with other chemicals. Studies on related compounds have investigated their electronic properties, chemical reactivity, and interaction with other molecules. For instance, computational studies using density functional theory (DFT) can provide insights into the electronic structure, molecular electrostatic potential, and reactivity indices, offering a deeper understanding of the molecule's chemical behavior (Adole et al., 2020).

properties

IUPAC Name

(E)-1-(1-hydroxycyclohexyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c16-13-7-4-12(5-8-13)6-9-14(17)15(18)10-2-1-3-11-15/h4-9,16,18H,1-3,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQWVZVNZNUXFA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)C=CC2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C(=O)/C=C/C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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